molecular formula C16H30GeO4S B12532208 4-Methylbenzene-1-sulfonic acid--3-(triethylgermyl)propan-1-ol (1/1) CAS No. 827032-61-1

4-Methylbenzene-1-sulfonic acid--3-(triethylgermyl)propan-1-ol (1/1)

Cat. No.: B12532208
CAS No.: 827032-61-1
M. Wt: 391.1 g/mol
InChI Key: CLXVGCBEEXVIQJ-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol (1/1) is a complex organic compound that combines a sulfonic acid group with a triethylgermyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol typically involves the reaction of 4-Methylbenzene-1-sulfonic acid with 3-(triethylgermyl)propan-1-ol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the sulfonic acid group or the triethylgermyl group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the triethylgermyl group may influence the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol: Similar structure but with triphenylgermyl instead of triethylgermyl.

    4-Methylbenzene-1-sulfonic acid–3-(triethylsilyl)propan-1-ol: Similar structure but with triethylsilyl instead of triethylgermyl.

Uniqueness

4-Methylbenzene-1-sulfonic acid–3-(triethylgermyl)propan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

827032-61-1

Molecular Formula

C16H30GeO4S

Molecular Weight

391.1 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-triethylgermylpropan-1-ol

InChI

InChI=1S/C9H22GeO.C7H8O3S/c1-4-10(5-2,6-3)8-7-9-11;1-6-2-4-7(5-3-6)11(8,9)10/h11H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

CLXVGCBEEXVIQJ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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